(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Catalog No.
S899426
CAS No.
1630906-66-9
M.F
C5H11ClFNO
M. Wt
155.597
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydroc...

CAS Number

1630906-66-9

Product Name

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

IUPAC Name

(3R,4S)-3-fluorooxan-4-amine;hydrochloride

Molecular Formula

C5H11ClFNO

Molecular Weight

155.597

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1

InChI Key

JYZWPWDEIMDHFF-FHAQVOQBSA-N

SMILES

C1COCC(C1N)F.Cl

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a synthetic organic compound characterized by its unique tetrahydropyran structure, which includes a fluorine atom at the 3-position and an amine group at the 4-position of the pyran ring. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Involving (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride primarily include nucleophilic substitutions and potential rearrangements typical of amines and fluorinated compounds. The presence of the fluorine atom can significantly affect the reactivity of the compound, often enhancing electrophilic character and influencing reaction pathways. For instance, nucleophilic attack by amines or other nucleophiles can lead to the formation of various derivatives through substitution reactions.

Synthesis of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride can be achieved through several methods:

  • Fluorination of Tetrahydropyran: Starting from a tetrahydropyran precursor, fluorination can be performed using reagents such as Selectfluor or other fluorinating agents to introduce the fluorine atom at the 3-position.
  • Amine Formation: The conversion of a suitable carbonyl compound or epoxide to the corresponding amine can be achieved through reductive amination or nucleophilic attack by ammonia or amine derivatives.
  • Salt Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid, enhancing solubility for pharmaceutical formulations.

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride has potential applications in:

  • Medicinal Chemistry: As a scaffold for drug development targeting various diseases.
  • Pharmaceutical Research: Investigating its biological activity and therapeutic potential.
  • Chemical Biology: Studying interactions with biological macromolecules.

Interaction studies involving (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride are crucial for understanding its pharmacodynamics and pharmacokinetics. Computational tools like quantitative structure–activity relationship (QSAR) modeling can predict how this compound interacts with specific biological targets, aiding in the design of more effective analogs . Experimental studies would typically involve binding assays and cellular assays to evaluate efficacy and safety profiles.

Several compounds share structural similarities with (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride. These include:

  • Tetrahydropyran derivatives: Often used in drug design due to their favorable pharmacokinetic properties.
  • Fluoroalkylamines: Known for enhanced metabolic stability and bioactivity.
  • Pyrrolidine-based compounds: Frequently studied for their neuroactive properties.

Comparison Table

Compound NameStructural FeaturesNotable Activities
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochlorideTetrahydropyran ring, fluorine at C3Potential neuropharmacological effects
1-Amino-tetrahydropyranTetrahydropyran ringAntidepressant activity
2-FluoroethylamineEthylamine derivativeAnticancer properties
1-PyrrolidineFive-membered nitrogen-containing ringAnalgesic effects

The uniqueness of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride lies in its specific stereochemistry and fluorination pattern, which may confer distinct biological properties compared to related compounds.

Dates

Last modified: 08-15-2023

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